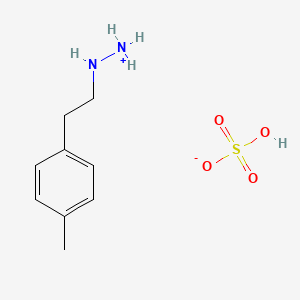p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate
CAS No.: 156-48-9
Cat. No.: VC18408982
Molecular Formula: C9H16N2O4S
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 156-48-9 |
|---|---|
| Molecular Formula | C9H16N2O4S |
| Molecular Weight | 248.30 g/mol |
| IUPAC Name | hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium |
| Standard InChI | InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
| Standard InChI Key | SQXMMYDECLCCPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is a sulfate salt formed by the protonation of the hydrazine moiety. Its IUPAC name is hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium, reflecting its dual-component structure . The compound’s SMILES notation, , highlights the para-methylphenethyl group bonded to a hydrazine sulfate backbone .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.30 g/mol | |
| CAS Registry Number | 156-48-9 | |
| Purity (Commercial) | 98% |
Structural Insights from Crystallography
While 3D conformer generation is disallowed due to its salt nature, the 2D structure reveals a planar aromatic ring (para-methylphenyl) connected to a hydrazine group via an ethyl chain . The sulfate ion forms ionic bonds with the protonated hydrazine, stabilizing the molecule in crystalline form .
Biochemical Interactions with Monoamine Oxidases
Mechanism of MAO Inhibition
Studies on structurally related hydrazines, such as phenylethylhydrazine, demonstrate irreversible inhibition of MAO-A and MAO-B isoforms. These enzymes catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine . p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate likely follows a similar mechanism:
-
Enzyme Binding: The hydrazine moiety interacts with the flavin adenine dinucleotide (FAD) cofactor in MAO’s active site .
-
Diazene Formation: MAO catalyzes the conversion of the hydrazine to a diazene intermediate, consuming molecular oxygen and producing superoxide () .
-
Alkylation of FAD: The arylalkyl radical generated from diazene decomposition covalently binds to the N(5) position of FAD, irreversibly inactivating the enzyme .
Table 2: Comparative MAO Inhibition by Hydrazine Derivatives
Spectroscopic and Mass Spectral Evidence
Mass spectral analysis of MAO inhibited by phenylethylhydrazine analogs shows a single covalent adduct at the FAD N(5) position, confirming site-specific alkylation . Absorption spectra shifts (e.g., loss of flavin’s 450 nm peak) further support flavin modification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume